N-(4-ethyl-1H-pyrazol-5-yl)acetamide
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(4-ethyl-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-3-6-4-8-10-7(6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
SNYVPCJNZHEFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: N-(4-ethyl-1H-pyrazol-5-yl)acetamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents. Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethyl-1H-pyrazol-5-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes within the biological system.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A critical factor in differentiating pyrazole acetamides is the position and nature of substituents on the pyrazole ring. Key analogues and their properties are summarized below:
Key Observations:
- Melting Points: The 1,3-dimethyl analogue (compound 13) has a low melting point (43–45°C), likely due to reduced hydrogen bonding from methyl substitution at the 1-position, which blocks NH participation.
- IR Spectroscopy: The carbonyl stretch (CO) in compound 13 appears at 1,667 cm⁻¹, typical for acetamides. The target compound’s CO stretch is expected near 1,670 cm⁻¹, suggesting minimal electronic perturbation from the ethyl group. Electron-withdrawing substituents (e.g., Cl, CN in ) would likely shift this peak higher .
Hydrogen Bonding and Crystallinity
Hydrogen bonding patterns significantly influence crystallinity and solubility:
- Compound 13: The NH group participates in hydrogen bonding (IR: 3,123 cm⁻¹), contributing to its crystalline nature.
- Target Compound: The ethyl group at position 4 may disrupt hydrogen-bonded networks, reducing crystallinity compared to compound 13. However, the NH group remains available for interactions, as seen in related structures .
Biological Activity
N-(4-ethyl-1H-pyrazol-5-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have gained attention due to their diverse pharmacological properties. These compounds are often investigated for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazole ring is crucial for the biological activity of these compounds, influencing their interaction with biological targets such as kinases and enzymes.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that modifications on the pyrazole ring significantly affect their biological activity. For instance, the introduction of various substituents can enhance or diminish potency against specific targets. In the case of this compound, the ethyl group at the 4-position plays a critical role in modulating its interaction with target proteins.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Ethyl | 4 | Increases potency against CDK2 |
| Methyl | 3 | Decreases activity against CDK2 |
| Acetamide | Terminal | Affects binding affinity |
Inhibition of Cyclin-dependent Kinases (CDKs)
This compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. In particular, compounds derived from pyrazole scaffolds have shown promising results in inhibiting CDK2, a target implicated in various cancers.
Research indicates that this compound exhibits sub-micromolar inhibitory activity against CDK2 with a value comparable to known inhibitors. Mechanistic studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cell lines by disrupting phosphorylation processes essential for cell division.
Case Studies and Experimental Findings
- Anticancer Activity :
- Cell Cycle Arrest :
- Induction of Apoptosis :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-ethyl-1H-pyrazol-5-yl)acetamide, and what key reaction conditions must be controlled?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include acetylation of the pyrazole amine group under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions. Solvent choice (e.g., DMF or acetonitrile) and catalyst selection (e.g., DMAP) are critical for regioselectivity . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂), pyrazole protons (δ ~6.5–7.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
- IR Spectroscopy : Identify N-H stretching (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Methodology : Common impurities include unreacted pyrazole precursors or acetylated byproducts (e.g., diacetylated derivatives). Reverse-phase HPLC (C18 column, methanol/water mobile phase) or recrystallization (ethanol/water) effectively removes these. TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL validate the molecular structure and tautomeric forms?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves tautomerism between 1H-pyrazole and 2H-pyrazole forms. SHELXL refines hydrogen atom positions and thermal parameters, with R-factor < 5%. Key metrics: bond lengths (C-N: ~1.34 Å, C=O: ~1.23 Å) and torsion angles to confirm planarity .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., solvent effects or proton exchange).
- Dynamic NMR : Detect tautomeric equilibria via variable-temperature studies (e.g., coalescence temperature analysis) .
Q. What strategies are effective in optimizing the reaction yield during the acetylation step of pyrazole derivatives?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance acetyl group transfer.
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6–8 hours conventionally) while maintaining >85% yield .
Q. How to design structure-activity relationship (SAR) studies to explore the role of the ethyl group in bioactivity?
- Methodology :
- Analog Synthesis : Replace the ethyl group with methyl, propyl, or cyclopropyl substituents.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines). Use IC₅₀ comparisons to correlate substituent size/hydrophobicity with activity .
Q. What in silico methods are used to predict biological activity, and how do they compare with empirical assays?
- Methodology :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets (e.g., COX-2 or EGFR). Validate with SPR (surface plasmon resonance) for kinetic parameters (Kd < 1 μM).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl) and validate via mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
